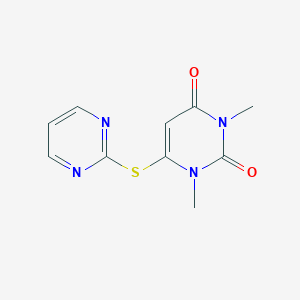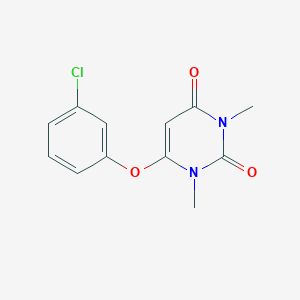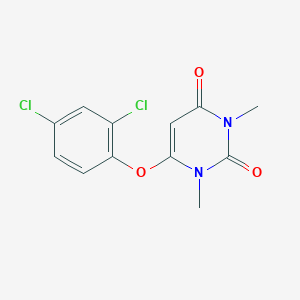![molecular formula C8H6F3NO2S B501026 {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid CAS No. 220459-58-5](/img/structure/B501026.png)
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is a chemical compound with the empirical formula C8H6F3NO2S and a molecular weight of 237.20 g/mol . It is a solid substance, and its structural formula can be represented as:
O=C(O)CSC1=NC=C(C=C1)C(F)(F)F Molecular Structure Analysis
The compound consists of a pyridine ring (with a trifluoromethyl group at position 5) attached to a thioacetic acid moiety. The trifluoromethyl group enhances its lipophilicity and influences its chemical properties. The sulfur atom in the thioacetic acid portion contributes to its reactivity .
Physical And Chemical Properties Analysis
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in various pharmaceutical applications . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence the bioavailability of this compound .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with various biological targets, influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The presence of the trifluoromethyl group is known to enhance the stability of compounds, which could potentially influence how environmental factors affect this compound .
Advantages and Limitations for Lab Experiments
One of the main advantages of using {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid in lab experiments is its high purity and stability. It is a well-characterized compound that can be easily synthesized in large quantities. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in experiments.
Future Directions
There are several future directions for the use of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid in scientific research. One potential area of application is in the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use in the development of new diagnostic tools for the detection of specific proteins and enzymes in the body. Additionally, this compound has been investigated for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a valuable compound that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for various applications, including drug development and biochemical research. With continued research, this compound has the potential to make significant contributions to the field of science and medicine.
Synthesis Methods
The synthesis of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid involves the reaction of 3-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid in the presence of a base, such as potassium hydroxide. This reaction results in the formation of this compound as a white crystalline solid with a high yield.
Scientific Research Applications
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has been widely used in scientific research due to its unique properties. It has been used as a biochemical tool for the study of protein-ligand interactions and as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-2-1-3-12-7(5)15-4-6(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISVYZFFHKECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Benzylsulfanyl)methyl]-2,4-pyrimidinediol](/img/structure/B500943.png)
![6-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500945.png)


![N-(3-chlorophenyl)-N'-(2-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}phenyl)urea](/img/structure/B500949.png)


![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500955.png)
![N-(4-chlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)sulfanyl]acetamide](/img/structure/B500956.png)
![6-{[(4-chlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500957.png)
![6-[(3-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500959.png)
![6-[(3,4-dichlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500963.png)

